Cas no 78762-71-7 (2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester)

2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester is a fluorinated ester derivative of 2-butenoic acid, characterized by the presence of a trifluoromethyl group and a tert-butyl ester moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile building block for the introduction of fluorinated groups into more complex molecules. The tert-butyl ester group enhances stability, facilitating handling and storage, while the trifluoromethyl substitution can impart unique electronic and steric properties to downstream products. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where fluorinated compounds are often sought for their enhanced reactivity or metabolic stability.
2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester structure
78762-71-7 structure
Product Name:2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester
CAS No:78762-71-7
MF:C8H11F3O2
MW:196.166953325272
MDL:MFCD30741905
CID:4656325
PubChem ID:54768627
Update Time:2025-10-29

2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester
    • tert-butyl (E)-4,4,4-trifluorobut-2-enoate
    • CID 76192961
    • 1,1-Dimethylethyl 4,4,4-trifluoro-2-butenoate (ACI)
    • AMBVAEUIRPBJOA-SNAWJCMRSA-N
    • CS-15191
    • CS-B1428
    • 78762-71-7
    • C13148
    • AKOS037621860
    • EN300-245516
    • tert-butyl(E)-4,4,4-trifluorobut-2-enoate
    • tert-Butyl 4,4,4-trifluoromethylcrotonate
    • 136383-21-6
    • tert-butyl 4,4,4-trifluorobut-2-enoate
    • MDL: MFCD30741905
    • Inchi: 1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3
    • InChI Key: AMBVAEUIRPBJOA-UHFFFAOYSA-N
    • SMILES: O=C(C=CC(F)(F)F)OC(C)(C)C

Computed Properties

  • Exact Mass: 196.07111408g/mol
  • Monoisotopic Mass: 196.07111408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 2.4

2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester Pricemore >>

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2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester Related Literature

Additional information on 2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester

Research Briefing on 2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester (CAS: 78762-71-7)

2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester (CAS: 78762-71-7) is a fluorinated ester compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the role of 78762-71-7 as a versatile intermediate in the synthesis of fluorinated organic compounds. Fluorinated molecules are of particular interest in drug development due to their enhanced metabolic stability and bioavailability. The tert-butyl ester group in this compound provides steric protection, making it a valuable precursor for further chemical modifications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester as a building block for protease inhibitors. The compound's trifluoromethyl group was found to enhance binding affinity to target enzymes, suggesting its potential in designing next-generation antiviral agents. The study employed molecular docking simulations and in vitro assays to validate these findings.

Another significant advancement was reported in Organic & Biomolecular Chemistry, where the compound was utilized in a novel asymmetric synthesis route for chiral fluorinated molecules. The research demonstrated that 78762-71-7 could be efficiently converted into enantiomerically pure intermediates, which are critical for the development of optically active pharmaceuticals.

From a pharmacological perspective, preliminary in vivo studies have indicated that derivatives of 2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester exhibit promising anti-inflammatory properties. A 2024 preclinical trial showed that these derivatives could selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response, with minimal side effects on gastrointestinal tissues.

Despite these promising findings, challenges remain in the large-scale production and optimization of this compound. Recent patents filed by pharmaceutical companies suggest ongoing efforts to develop more efficient synthetic routes and purification methods for 78762-71-7, aiming to reduce production costs and improve yield.

In conclusion, 2-Butenoic acid, 4,4,4-trifluoro-, 1,1-dimethylethyl ester represents a valuable chemical entity with diverse applications in medicinal chemistry. Its unique fluorinated structure and functional group compatibility make it a promising candidate for further research and development in drug discovery and other biomedical applications.

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